1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)
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Overview
Description
1,3,5-Tris(4-ethynylphenylethynyl)benzene is an organic compound with the molecular formula C36H18. It is characterized by a central benzene ring substituted with three ethynylphenylethynyl groups at the 1, 3, and 5 positions. This compound is known for its rigid structure and extensive π-conjugation, making it a valuable building block in the synthesis of advanced materials such as porous conjugated polymers and covalent organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-ethynylphenylethynyl)benzene is typically synthesized through a series of Sonogashira-Hagihara coupling reactions. The process involves the coupling of 1,3,5-tribromobenzene with 4-ethynylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to single or double bonds, leading to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Halogenated derivatives and other substituted phenyl rings.
Scientific Research Applications
1,3,5-Tris(4-ethynylphenylethynyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-ethynylphenylethynyl)benzene is primarily related to its ability to participate in π-π interactions and form stable π-conjugated systems. These interactions facilitate the formation of porous structures and enhance the compound’s electronic properties. The molecular targets and pathways involved include the interaction with metal ions in coordination polymers and the formation of supramolecular assemblies .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Used as a building block for metal-organic frameworks with applications in gas adsorption and separation technologies.
1,3,5-Tris(4-ethylphenyl)benzene: Known for its use in the synthesis of mesoporous coordination polymers.
1,3,5-Tris(4-nitrophenyl)benzene: Explored for its potential in the development of energetic materials.
Uniqueness
1,3,5-Tris(4-ethynylphenylethynyl)benzene stands out due to its extensive π-conjugation and rigid structure, which make it particularly suitable for the synthesis of advanced materials with high surface areas and unique electronic properties. Its ability to form stable π-conjugated systems and participate in various chemical reactions further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
211739-82-1 |
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Molecular Formula |
C36H18 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,3,5-tris[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H18/c1-4-28-7-13-31(14-8-28)19-22-34-25-35(23-20-32-15-9-29(5-2)10-16-32)27-36(26-34)24-21-33-17-11-30(6-3)12-18-33/h1-3,7-18,25-27H |
InChI Key |
HHBQWKAGZUCEAK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#C)C#CC4=CC=C(C=C4)C#C |
Origin of Product |
United States |
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